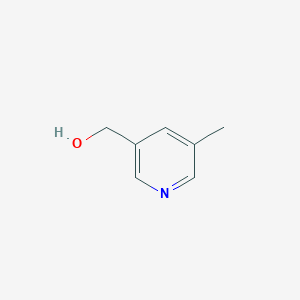

(5-Methylpyridin-3-yl)methanol

Descripción general

Descripción

“(5-Methylpyridin-3-yl)methanol” is a white solid with a special odor . It is soluble in water and some organic solvents, such as alcohols and ethers, at room temperature . It has a certain corrosivity .

Synthesis Analysis

A convenient synthetic route for the preparation of 5-hydroxyomeprazole (a metabolite of omeprazole) was developed, which involves the synthesis of the crucial precursor - [6- (chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol . Another method for the synthesis of [ (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl] (2-methylpyridin-3-yl)methanone through six steps starting from D-pyroglutaminol was reported .

Molecular Structure Analysis

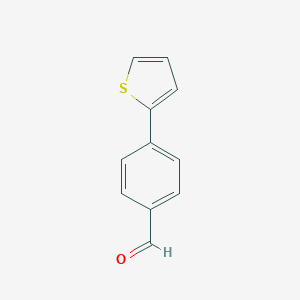

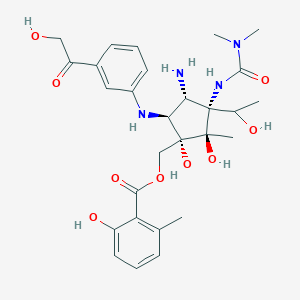

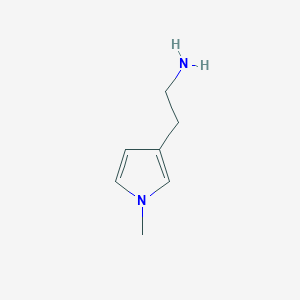

The molecular formula of “(5-Methylpyridin-3-yl)methanol” is C7H9NO . The InChI code is 1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 . The Canonical SMILES is CC1=CC(=CN=C1)CO .

Chemical Reactions Analysis

Pyridine reacts with methanol, and after heating and the action of a catalyst, 3-methyl pyridine -5-methanol is obtained . Pyridine is also reacted with methanol, heated and catalyzed by strong acid or base to obtain 3-methyl pyridine -5-methanol .

Physical And Chemical Properties Analysis

“(5-Methylpyridin-3-yl)methanol” has a molecular weight of 123.15 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has one rotatable bond count . The complexity of the compound is 85 .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of heterocycles containing both piperidine and pyridine rings . This process is important for the creation of pharmaceuticals, as these structures can improve drug selectivity, fat or water solubility, and molecular polarity .

- Methods of Application: The synthesis involves six steps starting from D-pyroglutaminol. The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3 S ,7a R )-3-phenyltetrahydropyrrolo [1,2- c ]oxazol-5 (3 H )-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate .

- Results: The final product was obtained with an overall yield of 32% in a total time of 80 hours . This method holds potential for applications in organic synthesis of other piperidine- and pyridine-containing heterocycles .

Synthesis of Rupatadine

- Scientific Field: Pharmaceutical Chemistry

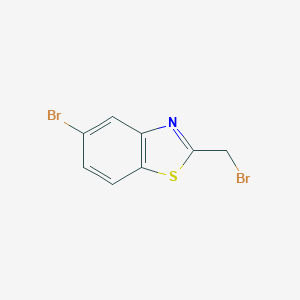

- Application Summary: 3-(Bromomethyl)-5-methylpyridine, which can be synthesized from 5-methylnicotinic acid using “(5-Methylpyridin-3-yl)methanol”, is a key intermediate in the synthesis of rupatadine . Rupatadine is a medication used in the treatment of seasonal and allergic rhinitis .

- Methods of Application: The synthesis involves the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to furnish “(5-Methylpyridin-3-yl)methanol”. This compound is then used in the synthesis of 3-(bromomethyl)-5-methylpyridine .

- Results: The overall yield of the synthesis was 65.9%. This method is simple, efficient, and environmentally friendly, making it suitable for large-scale industrial production .

Catalyst in Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: “(5-Methylpyridin-3-yl)methanol” is widely used as a catalyst in organic synthesis, especially in hydrogenation reactions . It has important applications in the preparation of organic synthesis intermediates and drugs .

- Methods of Application: The compound can be prepared by the methanol addition reaction of pyridine, or by the methylation reaction of pyridine with methanol, both heated and catalyzed by strong acid or base .

- Results: The preparation methods are mild and not hazardous, making them suitable for large-scale preparation .

Quantum Robotics

- Scientific Field: Quantum Computing and Robotics

- Application Summary: Quantum computing has approached robotics to discover new nuances . As we enter into a new era of computing, the paradigm shift will also impact the work of robotic scientists and the applications of robotics .

- Methods of Application: The possibilities, as well as new approaches to known problems, will enable the creation of even more powerful and intelligent robots that make use of quantum computing cloud services or co-processors .

- Results: The integration of quantum computing in robotics could lead to the creation of more powerful and intelligent robots .

Synthesis of Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: A mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide .

- Methods of Application: The mixture was stirred for 4 h at 40 °C, until the TLC indicated the completion of the reaction .

- Results: This method holds potential for applications in organic synthesis of other piperidine- and pyridine-containing heterocycles .

Safety And Hazards

Propiedades

IUPAC Name |

(5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-7(5-9)4-8-3-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQAYFYTWNIVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474852 | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylpyridin-3-yl)methanol | |

CAS RN |

102074-19-1 | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

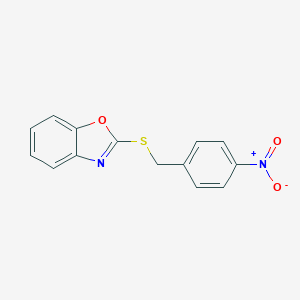

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)